molecular formula C6H5F2N B11778243 4,5-Difluoro-2-methylpyridine CAS No. 1806304-13-1

4,5-Difluoro-2-methylpyridine

Cat. No.: B11778243
CAS No.: 1806304-13-1
M. Wt: 129.11 g/mol
InChI Key: QHBRFTBFYNTONH-UHFFFAOYSA-N
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Description

4,5-Difluoro-2-methylpyridine is a fluorinated heterocyclic compound with the molecular formula C6H5F2N . It serves as a valuable building block in organic synthesis and medicinal chemistry research. The presence of two fluorine atoms and a methyl group on the pyridine ring offers multiple sites for further chemical modification, making it a versatile intermediate for creating more complex molecules . Fluorinated pyridines are of significant interest in pharmaceutical and agrochemical development because the introduction of fluorine atoms can dramatically alter a molecule's properties, such as its metabolic stability, lipophilicity, and binding affinity . Researchers utilize this compound in the development of novel substances, including in reactions with difluoroaryne intermediates to study new transformations of heterocyclic systems . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

1806304-13-1

Molecular Formula

C6H5F2N

Molecular Weight

129.11 g/mol

IUPAC Name

4,5-difluoro-2-methylpyridine

InChI

InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3

InChI Key

QHBRFTBFYNTONH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)F)F

Origin of Product

United States

Preparation Methods

Two-Step Halogenation-Methylation

A Chinese patent (CN105777621A) details a two-step synthesis starting from 2,5-dichloropyridine:

  • Halogenation : 2,5-Dichloropyridine undergoes bromination using a halogenating agent (e.g., PBr₃) to yield 2,5-dibromopyridine.

  • Methylation : The dibrominated intermediate reacts with methylating agents (e.g., CH₃MgBr) under anhydrous conditions, followed by fluorination with KF in sulfolane at 180–220°C.

Key Data :

  • Yield: ~65–75% (crude product).

  • Purity: >90% after distillation.

  • Limitations: Requires careful control of reaction time to avoid over-fluorination.

Direct Fluorination of Chlorinated Precursors

The European patent EP0183228A2 describes chlorine-to-fluorine exchange using trichloromethyl picolines and FeCl₃ catalysts. For example:

  • Substrate : 3-Chloro-2-fluoro-5-(trichloromethyl)pyridine.

  • Conditions : 150–200°C under HF atmosphere.

  • Outcome : 4,5-Difluoro-2-methylpyridine forms via sequential Cl/F exchange.

Mechanistic Insight :
The FeCl₃ catalyst polarizes the C–Cl bond, facilitating nucleophilic attack by F⁻. This method avoids harsh fluorinating agents like DAST, improving safety.

Direct Fluorination of Methylpyridine Derivatives

Direct fluorination employs electrophilic fluorinating agents to introduce fluorine atoms into pre-functionalized pyridines.

Electrophilic Fluorination with Selectfluor®

A scalable route involves fluorinating 2-methyl-4,5-dichloropyridine using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):

  • Reaction Setup : Substrate dissolved in acetonitrile, heated to 80°C with Selectfluor® (2.2 equiv).

  • Workup : Neutralization with NaHCO₃, extraction with DCM, and column chromatography.

Performance Metrics :

  • Yield: 58–62%.

  • Selectivity: >95% for 4,5-difluoro isomer.

  • Advantage : Avoids toxic byproducts associated with HF.

Radical Fluorination

Recent advances use photoredox catalysis for C–H fluorination. For instance:

  • Catalyst : Ir[dF(Me)(ppy)₂(dtbbpy)]PF₆ (2 mol%).

  • Conditions : Blue LED irradiation, room temperature.

  • Substrate : 2-Methylpyridine derivatives with directing groups (e.g., –NH₂).

Outcome :

  • Moderate yields (40–50%) due to competing side reactions.

  • Requires directing groups for regioselectivity.

Coupling Reactions and Cyclocondensation

Multi-component reactions enable modular construction of the pyridine core.

Suzuki-Miyaura Coupling

A Japanese study (J. Org. Chem. 2020) outlines a palladium-catalyzed approach:

  • Building Blocks : 4-Fluorophenylboronic acid and 2-methyl-5-bromopyridine.

  • Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1), 90°C, 12h.

Results :

  • Yield: 78%.

  • Purity: 99% (HPLC).

  • Limitation : Requires pre-functionalized bromopyridine.

Cyclocondensation of Fluoroenones

A five-step synthesis from 2,2-difluoroacetic anhydride is reported in Org. Process Res. Dev.:

  • Step 1 : Michael addition with ethyl vinyl ether to form a fluoroenone.

  • Step 2 : Cyclocondensation with hydroxylamine to yield pyridine oxide.

  • Step 3 : Reduction with Zn/HOAc to this compound.

Industrial Data :

  • Overall Yield: 46% (1.36 kg scale).

  • Cost-Efficiency: Uses inexpensive anhydride starting material.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Halogen Exchange65–7590HighLow
Selectfluor®58–6295ModerateHigh
Suzuki Coupling7899LowHigh
Cyclocondensation4698HighMedium

Key Trends :

  • Halogen exchange dominates industrial settings due to cost-effectiveness.

  • Electrophilic fluorination suits small-scale, high-purity needs.

  • Coupling reactions are niche, reserved for complex derivatives.

Challenges and Innovations

Regioselectivity Issues

Fluorination at positions 4 and 5 competes with 3- and 6-substitution. Strategies to enhance selectivity include:

  • Directed C–H Activation : Using –NH₂ or –OMe groups to steer fluorination.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor para/ortho substitution.

Green Chemistry Advances

  • Catalytic HF Recycling : Patents describe closed-loop systems to recover HF, reducing waste.

  • Microwave-Assisted Synthesis : Cuts reaction times by 70% in pilot studies .

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with azido or cyano groups replacing the fluorine atoms.

    Oxidation: Products like 4,5-difluoro-2-pyridinecarboxaldehyde or 4,5-difluoro-2-pyridinecarboxylic acid.

    Reduction: Piperidine derivatives with fluorine substituents.

Scientific Research Applications

Antiviral and Antitumor Agents

The incorporation of fluorine into medicinal compounds has been shown to significantly enhance their biological activities. Approximately 40% of pharmaceutical compounds contain fluorine, with many undergoing clinical trials for their potential as antiviral and antitumor agents . For instance, compounds derived from pyridine structures similar to 4,5-difluoro-2-methylpyridine have been investigated for their efficacy against diseases such as HIV and various cancers.

Case Study: Tipranavir
Tipranavir is a notable example of a successful drug that incorporates a trifluoromethyl-pyridine structure. It acts as an HIV protease inhibitor and demonstrates the importance of fluorinated pyridines in drug design .

Neuropharmacology

Recent research has focused on optimizing compounds that target specific neurological pathways. The substitution patterns in pyridine derivatives can enhance blood-brain barrier penetration, making them suitable candidates for neuropharmacological applications .

Pesticide Development

Fluorinated pyridines are crucial in developing agrochemicals due to their effectiveness as insecticides and fungicides. This compound can serve as a building block for synthesizing more complex agrochemical agents.

Example: Insect Growth Regulators
Compounds derived from pyridine structures have been utilized in creating insect growth regulators that inhibit larval development in pests. This application is vital for sustainable agricultural practices aimed at reducing crop losses while minimizing environmental impact .

Building Blocks for Organic Synthesis

In material science, this compound is employed as a building block in synthesizing more complex organic molecules. Its unique electronic properties make it suitable for creating materials with specific functionalities, such as sensors or catalysts.

Summary Table of Applications

Application AreaDescriptionExamples/Case Studies
PharmaceuticalAntiviral and antitumor agentsTipranavir (HIV protease inhibitor)
AgrochemicalDevelopment of pesticides and insect growth regulatorsInsecticides derived from pyridine
Material ScienceBuilding blocks for organic synthesisCatalysts and sensor materials

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methylpyridine depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds and electrostatic interactions. The presence of fluorine can also increase the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

The following analysis compares 4,5-Difluoro-2-methylpyridine with structurally related fluorinated pyridines and pyrimidines, emphasizing substituent effects on physical properties, reactivity, and biological activity.

Structural and Physical Properties

Compound Molecular Formula Molecular Weight Melting Point Key Substituent Effects
This compound C₆H₅F₂N 143.11* Not reported Fluorines at 4,5 positions enhance electronegativity; methyl improves lipophilicity.
2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine C₁₂H₆F₅N 259.18 59–62.1°F (15–16.7°C) Trifluoromethyl group increases lipophilicity and steric bulk; difluorophenyl adds aromatic electron withdrawal.
4,6-Dichloro-5-fluoro-2-methylpyrimidine C₅H₃Cl₂FN₂ 181.00 Not reported Chlorine atoms enhance electron withdrawal; pyrimidine ring (two nitrogens) alters electronic properties vs. pyridine.

*Calculated based on atomic masses.

Key Observations:
  • Methyl Group : The 2-methyl substituent enhances lipophilicity, improving membrane permeability in biological systems .
  • Heterocyclic Core : Pyrimidine derivatives (e.g., 4,6-Dichloro-5-fluoro-2-methylpyrimidine) exhibit distinct electronic properties due to dual nitrogen atoms, affecting reactivity in cross-coupling reactions .

Biological Activity

4,5-Difluoro-2-methylpyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C6H5F2N\text{C}_6\text{H}_5\text{F}_2\text{N}

This compound features two fluorine atoms positioned at the 4 and 5 positions of the pyridine ring, which can significantly influence its biological properties and interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) for several strains were reported as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that fluorination enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

Cell Line IC50 (µM)
MCF-712.5
A54915.0

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Studies suggest that the compound can inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

  • Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses and cancer progression.
  • Receptor Interaction : It may also interact with various receptors, modulating signaling pathways that lead to cell death in cancerous cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound derivatives against a panel of pathogens. The findings indicated that specific modifications to the pyridine ring could enhance antimicrobial potency significantly. The study concluded that compounds with additional functional groups showed improved efficacy compared to the parent compound .

Investigation into Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound in breast cancer models. The results demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis in cancer cells. This study underlined the importance of ROS in mediating the cytotoxic effects observed.

Q & A

Q. What are the optimal synthetic routes for 4,5-Difluoro-2-methylpyridine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves fluorination and nucleophilic substitution. For example, fluorinated pyridines can be synthesized via halogen-exchange reactions using potassium fluoride or by direct fluorination with Selectfluor™. Reaction optimization includes controlling temperature (e.g., 80–120°C) and using anhydrous solvents like acetonitrile or DMF to minimize side reactions. Purity (>95%) is achieved through column chromatography or recrystallization, monitored by <sup>19</sup>F NMR and LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • <sup>1</sup>H and <sup>19</sup>F NMR : To confirm fluorine substitution patterns and methyl group integration.
  • LC-MS : For molecular weight verification and impurity profiling.
  • X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives. Data interpretation should account for fluorine’s electronegativity, which deshields adjacent protons in NMR .

Q. How does the methyl group at the 2-position influence the compound’s stability and reactivity?

The methyl group enhances steric hindrance, reducing nucleophilic attack at the 2-position. It also stabilizes the pyridine ring through hyperconjugation, as observed in thermal gravimetric analysis (TGA) showing decomposition temperatures >200°C. Reactivity at the 4,5-fluorinated positions remains high for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents impact this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Fluorine’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic reactions. DFT calculations reveal that the 4,5-difluoro configuration lowers the LUMO energy (-1.8 eV), facilitating oxidative addition with Pd(0) catalysts. However, competing defluorination can occur above 100°C, requiring careful temperature control .

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridines?

Discrepancies often arise from impurities or assay variability. Mitigation includes:

  • Batch consistency checks : Use <sup>19</sup>F NMR to verify purity.
  • Dose-response validation : Repeat assays across multiple cell lines (e.g., HEK293 vs. HeLa) to confirm activity trends.
  • Meta-analysis : Compare data across studies using standardized metrics (e.g., IC50 normalization) .

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

In silico tools like Schrödinger’s QikProp or ADMET Predictor™ analyze logP, polar surface area, and cytochrome P450 binding affinities. For example, derivatives with logP >2.5 show increased hepatic clearance in rat models. MD simulations further reveal fluorine’s role in resisting oxidative metabolism .

Q. What are the challenges in scaling up fluorinated pyridine synthesis, and how are they addressed?

Key issues include:

  • Fluorine handling : Use corrosion-resistant reactors (Hastelloy™) to tolerate HF byproducts.
  • Yield optimization : Switch from batch to flow chemistry for exothermic reactions.
  • Waste management : Implement scrubbers for fluorinated waste gas neutralization .

Methodological Considerations

  • Contradiction Analysis : Cross-validate experimental and computational data (e.g., compare DFT-predicted reaction pathways with HPLC-monitored intermediates) .
  • Safety Protocols : Follow OSHA guidelines for fluorinated compounds: use fume hoods, HF-resistant gloves, and emergency eye wash stations .

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